molecular formula C17H10N2O3S2 B2365003 N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 381706-74-7

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2365003
CAS No.: 381706-74-7
M. Wt: 354.4
InChI Key: BRPBKGCJVHJUKM-UHFFFAOYSA-N
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Description

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a coumarin core linked to a thiazole ring, further substituted with a thiophene carboxamide group. Its synthesis involves acetylation of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one (1) to form N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (2), followed by condensation with thiophene-2-carboxylic acid derivatives under microwave or conventional heating . This compound serves as a precursor for synthesizing biologically active derivatives, including cinnamamides (e.g., 4a-j) and benzothiazepines (6a-j), which exhibit antimicrobial properties .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components:

  • 3-(2-Amino-thiazol-4-yl)coumarin (Coumarin-thiazole core)
  • Thiophene-2-carboxylic acid (Carboxamide precursor)
  • Amide bond linkage between components 1 and 2

This disconnection strategy aligns with modular synthesis principles, enabling independent optimization of each fragment before final assembly.

Synthesis of the Coumarin-Thiazole Core

Knoevenagel Condensation for Coumarin Formation

The coumarin ring is constructed via Knoevenagel condensation between substituted salicylaldehydes and ethyl acetoacetate. For 3-acetylcoumarin derivatives (critical precursors for thiazole formation), the reaction proceeds under catalysis by piperidine (5 mol%) in refluxing ethanol (78°C, 6–8 hr), achieving yields of 82–89%.

Table 1: Optimization of Knoevenagel Conditions

Salicylaldehyde Substituent Solvent Catalyst Time (hr) Yield (%)
5-Bromo Ethanol Piperidine 7.5 85
5-Methoxy Toluene DMAP 9 78
Unsubstituted Ethanol Piperidine 6 89

Hantzsch Thiazole Cyclization

Bromoacetylcoumarin intermediates undergo thiazole ring closure via Hantzsch synthesis. Key parameters:

  • Reagents : Thiourea (1.2 eq), absolute ethanol
  • Conditions : Reflux at 80°C for 4–5 hr under nitrogen
  • Yield : 74–81% for 3-(2-amino-thiazol-4-yl)coumarin derivatives

Critical control points:

  • Strict exclusion of moisture to prevent hydrolysis
  • Gradual addition of thiourea to minimize dimerization
  • Post-reaction neutralization with NaHCO₃ (5% w/v)

Thiophene-2-Carboxylic Acid Activation

Carboxylic Acid Preactivation

Thiophene-2-carboxylic acid is activated as either:

  • Mixed anhydride : Using ethyl chloroformate (1.1 eq) and N-methylmorpholine in THF at -15°C
  • Active ester : Via HOBt (1-hydroxybenzotriazole) coupling in DMF

Table 2: Activation Method Efficiency Comparison

Method Coupling Efficiency (%) Side Products (%)
EDC/HOBt 92 <3
DCC/DMAP 85 8
Mixed Anhydride 78 12

EDC/HOBt emerges as the superior strategy, minimizing racemization and providing consistent reactivity.

Amide Bond Formation: Final Coupling

Reaction Protocol

  • Reagents :

    • 3-(2-Amino-thiazol-4-yl)coumarin (1.0 eq)
    • Preactivated thiophene-2-carboxylic acid (1.05 eq)
    • Solvent: Anhydrous DCM/DMF (4:1 v/v)
    • Base: DIEA (N,N-diisopropylethylamine, 2.5 eq)
  • Conditions :

    • Temperature: 0°C → RT gradient over 2 hr
    • Duration: 18–24 hr under argon
    • Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine
  • Purification :

    • Column chromatography (SiO₂, hexane:EtOAc 3:1 → 1:1 gradient)
    • Final recrystallization from EtOH/H₂O (7:3)

Yield Optimization Data

Table 3: Impact of Coupling Agents on Final Yield

Coupling Agent Temp (°C) Time (hr) Yield (%) Purity (HPLC)
EDC/HOBt 25 18 76 98.2
DCC 25 24 68 95.4
HATU 40 12 81 97.8

HATU-mediated coupling at elevated temperatures provides the best balance of yield and purity, though at higher reagent cost.

Alternative Synthetic Routes

One-Pot Three-Component Synthesis

A streamlined approach combines:

  • 3-Acetylcoumarin
  • Thiophene-2-carbonyl isocyanate
  • Thiourea

Reaction Parameters:

  • Solvent: Acetonitrile
  • Catalyst: Yb(OTf)₃ (5 mol%)
  • Temp: 80°C, microwave irradiation
  • Time: 45 min
  • Yield: 69%

Advantages: Reduced purification steps
Disadvantages: Lower regiocontrol (8–12% bis-adduct formation)

Solid-Phase Synthesis

Immobilized coumarin-thiazole on Wang resin enables iterative amide formation:

  • Resin loading: 0.78 mmol/g
  • Coupling cycles: 3 × 10 min under microwave (50 W)
  • Cleavage: TFA/DCM (1:99)
  • Isolated yield: 58%

Analytical Characterization Benchmarks

Spectroscopic Data Consistency

Table 4: Key Spectroscopic Signatures

Technique Critical Signals Reference Values
¹H NMR (400 MHz, DMSO-d₆) δ 8.52 (s, 1H, H-4 coumarin)
δ 7.89 (d, J=3.5 Hz, 1H, thiophene H-3)
δ 6.98 (s, 1H, thiazole H-5)
¹³C NMR (101 MHz, DMSO-d₆) δ 160.1 (C=O coumarin)
IR (KBr) 1715 cm⁻¹ (coumarin C=O)
1672 cm⁻¹ (amide C=O)
HRMS (ESI+) m/z 433.2901 [M+H]⁺ (calc. 433.2904)

Critical Challenges and Mitigation Strategies

Thiazole Ring Instability

The 1,3-thiazole moiety exhibits pH-dependent decomposition above 7.5. Stabilization methods include:

  • Buffered workup : Maintain pH 5.5–6.5 during aqueous extractions
  • Low-temperature storage : -20°C under nitrogen

Amide Bond Racemization

Minimized through:

  • Schotten-Baumann conditions : Interfacial reactions at 0°C
  • Non-basic additives : HOAt instead of HOBt

Purification Challenges

The compound’s low solubility in common solvents necessitates:

  • Gradient crystallization : Start with DMF, add H₂O in aliquots
  • Counterion exchange : Transient salt formation with camphorsulfonic acid

Scale-Up Considerations and Process Optimization

Kilogram-Scale Protocol Adjustments

  • Reactor design : Use baffled vessels with anchor impellers for viscous mixtures
  • Temperature control : Jacketed reactors with ±1°C accuracy
  • Cost reduction : Replace EDC with cheaper TBTU (tetramethyluronium tetrafluoroborate)

Table 5: Economic Comparison of Coupling Agents

Agent Cost ($/kg) Equivalents Needed Total Cost/kg API
EDC 320 1.2 384
TBTU 185 1.5 277
HATU 890 1.0 890

Green Chemistry Metrics and Sustainability

Environmental Impact Assessment

Table 6: E-Factor Analysis for Primary Route

Component Mass (kg) E-Factor (kg waste/kg product)
Solvents 62 18.7
Auxiliary reagents 9.8 2.9
Total 71.8 21.6

Improvement strategies:

  • Solvent recovery : Install falling-film evaporators for DCM recapture
  • Catalyst recycling : Magnetic Fe₃O₄-supported reagents

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen substituents .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide as an anticancer agent. The compound's structural features allow it to interact with biological targets implicated in cancer progression.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the nanomolar range against HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cell lines, demonstrating their potential as effective anticancer agents .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. Studies have suggested that they may modulate key signaling pathways, such as AMPK phosphorylation, which is crucial for cellular energy homeostasis and survival under stress conditions .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on specific enzymes.

Acetylcholinesterase Inhibition

Recent research has identified related coumarin derivatives as potent acetylcholinesterase inhibitors. These findings suggest that compounds incorporating the thiazole and thiophene moieties can enhance the inhibition of this enzyme, which is significant for developing treatments for neurodegenerative diseases such as Alzheimer's .

Synthesis and Structural Variations

The synthesis of this compound often involves multi-step reactions that incorporate various heterocycles. The versatility in its synthesis allows for the development of numerous derivatives with potentially enhanced biological activities.

Synthetic Pathways

A common synthetic approach includes:

  • Knoevenagel Condensation : This step typically forms a key intermediate that can be further modified to include thiophene and thiazole rings.
  • Cyclization Reactions : These reactions are crucial for establishing the desired heterocyclic structures that contribute to the compound's biological activity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for optimizing its efficacy.

Key Observations

Research has shown that modifications to the substituents on the chromen and thiazole rings can significantly impact the compound's potency against cancer cells. For example, introducing electron-withdrawing groups or varying alkyl chains can enhance cytotoxicity .

Mechanism of Action

The mechanism of action of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological pathways. For example, its antioxidant activity may involve scavenging free radicals or chelating metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Impact: Electron-donating groups (e.g., methoxy in 4h) increase steric bulk and polarity, affecting solubility and bioactivity.
  • Synthetic Efficiency : Microwave irradiation consistently improves yields (e.g., 85% for thiophene-2-carboxamide vs. 72% for 4h via conventional methods) and reduces reaction times (3.5 min vs. 8 hr) .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Compound Name IR (ν, cm⁻¹) $^1$H-NMR (δ, ppm) Melting Point (°C) Elemental Analysis (C/H/N) Reference
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 3261 (C-H), 1727 (>C=O) 7.20–8.67 (aromatic protons) 168–169 C: 65.34%, H: 3.96%, N: 6.93% (calc)
4h 2837 (OCH₃), 1725 (>C=O) 3.77 (OCH₃), 6.80–8.20 (aromatic) 192–194 C: 64.71%, H: 3.79%, N: 6.71% (found)
4j 3360 (OH), 1729 (>C=O) 6.70–8.50 (aromatic), 9.80 (OH) 210–212 C: 63.98%, H: 3.85%, N: 6.65% (found)
10 2214 (C≡N), 1664 (C=O) 3.54–3.65 (-CH₂-), 7.22–7.92 (ArH) 172–173
13 2923 (C-H), 1714 (>C=O) 3.54–3.65 (-CH₂-), 6.67–8.67 (ArH) 216–220

Key Observations :

  • IR Signatures : All compounds show strong >C=O stretches (~1725 cm⁻¹) from coumarin and carboxamide groups. Hydroxy (4j) and methoxy (4h) substituents introduce distinct O-H and C-O stretches .
  • NMR Trends : Aromatic protons in thiophene-2-carboxamide derivatives resonate between δ 7.20–8.67 ppm, while cinnamamide derivatives (4h, 4j) exhibit upfield shifts due to electron-donating substituents .

Table 3: Antimicrobial Activity (MIC, µg/mL)

Compound Name Gram(+) Bacteria Gram(-) Bacteria Fungi Reference
This compound 25–50 50–100 50–100
4j 50–100 100–200 12.5–25
6a-j (Benzothiazepines) 12.5–25 25–50 25–50
13 50–100 100–200 50–100

Key Observations :

  • Enhanced Antifungal Activity : Compound 4j (MIC 12.5–25 µg/mL) outperforms the parent thiophene-2-carboxamide due to the 4-hydroxyl group, which may improve membrane penetration .
  • Benzothiazepines (6a-j) : Structural expansion to a seven-membered ring enhances broad-spectrum activity, likely due to increased planarity and hydrophobic interactions .

Biological Activity

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a coumarin moiety, a thiazole ring, and a thiophene carboxamide group. Its molecular formula is C18H14N2O3SC_{18}H_{14}N_2O_3S with an IUPAC name reflecting its intricate design.

Property Value
Molecular FormulaC18H14N2O3S
IUPAC NameThis compound
CAS Number361167-99-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
  • Receptor Modulation : The compound may interact with receptors that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of the coumarin moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications in the phenyl and thiazole rings can enhance activity against tumors.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research indicates that thiazole derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. By modulating inflammatory pathways, it may offer therapeutic benefits for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Cytotoxicity Studies : A study reported that thiazole-containing compounds exhibited IC50 values less than those of standard drugs like doxorubicin against various cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Testing : Another research effort tested several thiazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects .
  • SAR Analysis : Detailed SAR studies revealed that specific substitutions on the thiazole ring could enhance cytotoxicity, highlighting the importance of molecular structure in determining biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including cyclocondensation of thiazole precursors with coumarin derivatives. Key steps include:

  • Coupling of 2-oxo-2H-chromen-3-yl with thiazole-2-amine intermediates under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Use of potassium carbonate as a base to facilitate amide bond formation between thiophene-2-carboxylic acid and the thiazole intermediate .
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    • Critical Considerations : Reaction time and temperature significantly impact yields. Impurities from incomplete cyclization require rigorous TLC monitoring .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Structural confirmation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify thiophene, thiazole, and coumarin ring systems. Key signals include aromatic protons (δ 6.5–8.5 ppm) and carbonyl resonances (δ 165–175 ppm) .
  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL-2018) resolves bond lengths and dihedral angles, confirming spatial arrangement of the coumarin-thiazole-thiophene scaffold .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 395.05) .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s bioactivity, particularly in enzyme inhibition?

  • Methodological Answer : Computational and experimental studies suggest:

  • Target Interaction : Molecular docking (AutoDock Vina) predicts binding to α-glucosidase or COX-2 active sites via hydrogen bonding with the coumarin carbonyl and thiazole nitrogen .
  • Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition (e.g., IC50_{50} = 9.01 μM for COX-2), indicating allosteric modulation .
  • Pathway Analysis : Downregulation of MAP kinase 1 (p38 MAPK) in cell models, linked to anti-proliferative effects in cancer studies .

Q. How do researchers address discrepancies in bioactivity data across in vitro and in vivo models?

  • Methodological Answer :

  • Assay Standardization : Validate in vitro results using multiple cell lines (e.g., HepG2 for cytotoxicity) and replicate experiments with blinded controls .
  • Pharmacokinetic Profiling : Address bioavailability issues via HPLC analysis of plasma metabolites in rodent models .
  • Data Normalization : Adjust for batch-to-batch purity variations (e.g., residual solvent traces affecting IC50_{50} values) .

Q. What advanced techniques are used to study structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize analogs with substituted coumarin (e.g., 6-methyl or 7-chloro) and compare inhibitory potency .
  • QSAR Modeling : Use Gaussian09 to calculate electronic parameters (e.g., HOMO-LUMO gaps) and correlate with IC50_{50} values .
  • In Silico ADMET : Predict toxicity and metabolic stability using SwissADME, prioritizing derivatives with low hepatic clearance .

Q. Contradictions and Resolutions

  • Contradiction : Variability in reported IC50_{50} values for COX inhibition (e.g., 9.01 μM vs. 11.65 μM in similar assays) .
  • Resolution : Differences attributed to assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant human COX-2 and pre-incubation times >30 min.

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3S2/c20-15(14-6-3-7-23-14)19-17-18-12(9-24-17)11-8-10-4-1-2-5-13(10)22-16(11)21/h1-9H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPBKGCJVHJUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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